molecular formula C10H9NS B8294878 2-(Phenylthio)-1H-pyrrole

2-(Phenylthio)-1H-pyrrole

Cat. No. B8294878
M. Wt: 175.25 g/mol
InChI Key: SFTLCQGBKKNCHU-UHFFFAOYSA-N
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Description

2-(Phenylthio)-1H-pyrrole is a useful research compound. Its molecular formula is C10H9NS and its molecular weight is 175.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Phenylthio)-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenylthio)-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Phenylthio)-1H-pyrrole

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

2-phenylsulfanyl-1H-pyrrole

InChI

InChI=1S/C10H9NS/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-8,11H

InChI Key

SFTLCQGBKKNCHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CN2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Pyrrole (2.0 g., 30 mmoles) was dissolved in 20 ml. of ether. Benzenesulfenyl chloride (4.5 g., 30 mmoles) was added dropwise at such a rate that the purple color of the reagent was discharged. A slightly exothermic reaction was noted. After addition was complete (10 minutes), the reaction was evaporated to an oil (5.7 g.). The oil was chromatographed on approximately 180 ml. of silica gel, eluted with ethyl acetate-1/hexane-7. Middle fractions, evaporated to dryness, afforded 2-phenylthiopyrrole (300 mg.).
Quantity
2 g
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4.5 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of phenyl magnesium bromide (prepared from bromobenzene (0.75 ml) and magnesium chips (0.19 g, 7.8 mmol) in anhydrous THF (20 ml), cooled to 0° C., was slowly added a solution of 2-thiocyanopyrrole 11 (0.5 g, 4.0 mmol) in anhydrous THF (20 ml). After stirring at 0° C. for 30 min, the mixture was poured into crushed ice and extracted with ethyl acetate. The organic phase was washed with 20% NH4Cl, anhydrified and evaporated. The residue was purified by chromatography (35% hexane in chloroform) to give 0.6 g (93% yield) of 12 as colourless prisms: melting point 86-87° C. (hexane); IR (CHCl3) 3420 cm−1; 1H NMR (CDCl3) δ8.20 (br s, 1H), 7.25-6.85 (m, 5H), 6.92 (m, 1H), 6.55 (m, 1H), 6.31 (m, 1H). Anal. (C9H9NS): C, H, N.
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0 (± 1) mol
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0.75 mL
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0 (± 1) mol
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reactant
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20 mL
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0.5 g
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20 mL
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Yield
93%

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